1-[(3-nitrophenyl)methyl]-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide
Description
1-[(3-Nitrophenyl)methyl]-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide (CAS RN: 941910-38-9) is a synthetic small molecule characterized by a dihydropyridine core fused with a carboxamide group. The structure includes a 3-nitrophenylmethyl substituent at the 1-position and a pyridin-3-yl group attached via the carboxamide nitrogen (N-(pyridin-3-yl)).
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c23-17(20-14-5-2-8-19-11-14)16-7-3-9-21(18(16)24)12-13-4-1-6-15(10-13)22(25)26/h1-11H,12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXSPMGCXSXVQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-nitrophenyl)methyl]-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-nitrobenzaldehyde with pyridine-3-carboxamide in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(3-nitrophenyl)methyl]-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl and nitrophenyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
1-[(3-nitrophenyl)methyl]-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-nitrophenyl)methyl]-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridinyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on substituent variations, molecular properties, and available bioactivity
Key Structural and Functional Comparisons:
In contrast, the 4-trifluoromethylphenyl substituent () increases lipophilicity, which may improve membrane permeability . Chlorinated analogs () exhibit higher molecular weights and altered physicochemical properties. For example, the 3,4-dichlorophenyl derivative has a predicted density of 1.481 g/cm³, suggesting compact molecular packing .
Amide Group Variations: The pyridin-3-yl substituent is conserved across most analogs, indicating its role as a critical pharmacophore for target engagement.
Bioactivity Insights :
- While the target compound lacks reported activity data, compound 3f (), a pyrazoline derivative with a 3-nitrophenyl group, shows potent STAT3 inhibition (IC50 = 9.2 µM). This suggests that the nitro group may synergize with heterocyclic cores to enhance bioactivity .
Synthetic Accessibility :
- The target compound and its analogs are synthesized via condensation and cyclization reactions (). Modifications to the benzyl or amide groups are achieved using substituted aldehydes or isothiocyanates, enabling rapid diversification .
Research Findings and Implications
- Electron-Withdrawing Groups : The 3-nitro substituent’s electron-deficient nature may facilitate π-π stacking interactions with aromatic residues in target proteins, a feature absent in chloro- or methyl-substituted analogs.
- Hybrid Structures : Pyrazoline-based hybrids () demonstrate that integrating imidazopyridine moieties can enhance anticancer activity, though this comes at the cost of increased structural complexity .
- Solubility vs. Potency Trade-offs : Analogs with sulfonamide or trifluoromethyl groups () prioritize solubility, whereas chlorinated derivatives () may favor membrane penetration due to higher hydrophobicity.
Biological Activity
The compound 1-[(3-nitrophenyl)methyl]-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide is an intriguing member of the dihydropyridine family, known for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The chemical structure of this compound features a dihydropyridine core with a carboxamide functional group and a nitrophenyl substituent. This unique arrangement contributes to its reactivity and biological interactions.
Structural Formula
Key Structural Features
| Feature | Description |
|---|---|
| Dihydropyridine Core | Central structure known for cardiovascular activity |
| Nitro Group | Enhances biological interactions and reactivity |
| Carboxamide Group | Increases solubility and bioavailability |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures have been shown to inhibit the growth of various bacterial strains, suggesting potential use in treating infections.
Anticancer Activity
Several studies have highlighted the anticancer potential of related dihydropyridine compounds. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK.
Case Studies
- Anticancer Study : A study on a related compound demonstrated a dose-dependent inhibition of cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of 25 µM.
- Antimicrobial Study : Another research highlighted that a structural analog showed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
The biological activity of this compound is attributed to several mechanisms:
- Receptor Modulation : Interaction with various receptors, including those involved in inflammation and cell proliferation.
- Enzyme Inhibition : Inhibition of key enzymes in metabolic pathways that are crucial for the survival of pathogens or cancer cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-nitrophenyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide | Similar core with different nitro substitution | Antimicrobial |
| 1-(phenyl)-2-hydroxy-N-(pyridin-4-yl)-1,2-dihydropyridine | Hydroxy group instead of oxo | Anticancer |
| 6-(3-nitrophenyl)-N-(pyridin-2-yl)-dihydropyridine | Additional nitrophenyl substitution | Antiviral |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
